molecular formula C9H13N3 B2465510 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine CAS No. 1368932-40-4

2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine

Cat. No.: B2465510
CAS No.: 1368932-40-4
M. Wt: 163.224
InChI Key: FPRJIWIDCYPQNF-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-Cyclopenta[d]pyrimidin-2-yl}ethan-1-amine is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with an ethanamine side chain. This structure combines the aromaticity of pyrimidine with the strained cyclopentane ring, conferring unique electronic and steric properties. The compound is often synthesized via reductive amination or nucleophilic substitution, as seen in related cyclopenta[d]pyrimidine derivatives (e.g., LiAlH4-mediated reductions in ). Its dihydrochloride salt form (CAS 1268334-83-3) is commonly used to enhance solubility and stability for pharmacological studies .

Properties

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-5-4-9-11-6-7-2-1-3-8(7)12-9/h6H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRJIWIDCYPQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents/Modifications Key Properties References
2-{5H,6H,7H-Cyclopenta[d]pyrimidin-2-yl}ethan-1-amine Cyclopenta[d]pyrimidine Ethylamine side chain High solubility in dihydrochloride form (95% purity); potential kinase inhibition
2-(5-Methylpyridin-2-yl)acetic acid derivatives Pyrrolo[2,3-d]pyrimidine 4-Amino group, fluoroindolinyl moiety 72.7% yield in synthesis; fluorination enhances metabolic stability
2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine Benzo[d]imidazole Benzyl, dimethyl groups 86% yield; benzyl group improves lipophilicity for membrane penetration
2-{7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine Triazolo[1,5-a]pyrimidine Methyl group on triazole ring Molecular weight 181.24; triazole enhances π-π stacking in target binding
2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride Pyrrolo-triazole Dihydrochloride salt PubChem CID 86775255; pyrrolo-triazole core may improve CNS penetration
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine Chloro, N-methyl groups Chlorine increases electrophilicity; N-methylation reduces metabolic oxidation

Key Observations:

Core Heterocycle Influence: Cyclopenta[d]pyrimidine derivatives (e.g., target compound and ) exhibit strain-induced reactivity, making them suitable for kinase inhibitor design. In contrast, triazolo- or benzoimidazole-based analogs () prioritize aromatic stacking interactions .

Substituent Effects :

  • Halogenation : Chloro-substituted cyclopenta[d]pyrimidine () shows higher electrophilicity than the parent ethanamine derivative, favoring covalent binding to cysteine residues in enzymes .
  • Salt Forms : Dihydrochloride salts () improve aqueous solubility, critical for in vivo applications, whereas free bases () are preferred for organic-phase reactions .

Synthetic Yields :

  • Benzo[d]imidazole derivatives () achieve higher yields (86%) compared to fluorinated pyrrolo[2,3-d]pyrimidines (72.7%, ), likely due to steric hindrance in the latter .

Biological Activity

The compound 2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine, also known by its CAS number 1368932-40-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NC_9H_{13}N. Its structure features a cyclopenta[d]pyrimidine moiety that is linked to an ethanamine group. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including anticancer effects, enzyme inhibition, and potential psychopharmacological effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the potential of cyclopenta[d]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of V600EBRAF : A study explored various derivatives designed to inhibit the V600EBRAF mutation associated with melanoma. Compounds structurally related to this compound showed promising inhibitory activity against this target .
CompoundIC50 (µM)% Inhibition (at 1 µM)
12e0.4998
12i-91
12l-99

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

The mechanism by which compounds like this compound exert their biological effects often involves modulation of key signaling pathways associated with cell proliferation and survival. For example:

  • Cell Cycle Arrest : In cell cycle analysis involving treated cancer cell lines, it was observed that certain derivatives led to an increase in the S-phase population, indicating a blockade in DNA replication processes .

Case Studies

Several case studies have investigated the biological activity of cyclopenta[d]pyrimidine derivatives:

  • Melanoma Cell Lines : In a study assessing various derivatives against melanoma cell lines (SK-MEL-5), significant growth inhibition was noted with some compounds achieving over 90% inhibition at specific concentrations .
  • Ovarian Cancer : Another study reported that certain derivatives exhibited substantial inhibitory effects on ovarian cancer cell lines (OVCAR-4), with one compound showing a 71% inhibition rate .
  • Renal Cancer : Compounds tested against renal cancer cell lines also demonstrated promising results, suggesting broad-spectrum anticancer activity across different cancer types .

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